molecular formula C12H13N3O2 B1301090 3-(4,6-Dimethoxypyrimidin-2-yl)aniline CAS No. 387350-84-7

3-(4,6-Dimethoxypyrimidin-2-yl)aniline

Cat. No. B1301090
M. Wt: 231.25 g/mol
InChI Key: YCGDDKMRPBCYRW-UHFFFAOYSA-N
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Description

3-(4,6-Dimethoxypyrimidin-2-yl)aniline is a chemical compound that is part of the pyrimidine anilines, a class of compounds known for their diverse range of biological activities and applications in chemical synthesis. The compound features a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and an aniline moiety at the 2 position. This structure serves as a key intermediate in the synthesis of various heterocyclic compounds and has potential applications in pharmaceuticals, particularly as a precursor for cyclin-dependent kinase inhibitors .

Synthesis Analysis

The synthesis of related compounds to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline has been reported in the literature. For instance, 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which share a similar pyrimidine and aniline structure, were prepared and evaluated for their CDK inhibitory activity . Another related compound, 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide, was synthesized through the reaction of a dimethoxypyrimidinylsulfanyl benzoic acid derivative with aniline, indicating the versatility of the pyrimidine-aniline core in chemical synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 3-(4,6-Dimethoxypyrimidin-2-yl)aniline has been characterized using various techniques. For example, the crystal structure of 2-anilino-4,6-dimethylpyrimidinium chloroacetate revealed that the pyrimidine ring is twisted with respect to the phenyl ring, suggesting that similar steric interactions may be present in 3-(4,6-Dimethoxypyrimidin-2-yl)aniline . The dihedral angles between the pyrimidine plane and the benzene rings in 2-(4,6-dimethoxypyrimidin-2-ylsulfanyl)-N-phenylbenzamide provide insight into the conformational preferences of the pyrimidine-aniline framework .

Chemical Reactions Analysis

The chemical reactivity of the pyrimidine-aniline moiety has been explored in various reactions. A domino reaction involving a pyrimidine derivative resulted in the cleavage of the substrate and the formation of substituted pyrazole and aniline, demonstrating the potential for complex transformations involving the pyrimidine ring . Additionally, the oxidation of dimethoxyanilines to form halogenated benzimidazoles or benzimidazolequinones using hydrogen peroxide and hydrohalic acid indicates that the dimethoxyaniline moiety can undergo significant oxidative transformations .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 3-(4,6-Dimethoxypyrimidin-2-yl)aniline are not detailed in the provided papers, the properties of related compounds can offer some insights. The solubility, crystallinity, and hydrogen bonding potential of these compounds are influenced by their molecular structure, as seen in the crystal structure analysis . The electrochemical properties of related aniline derivatives have also been studied, suggesting that 3-(4,6-Dimethoxypyrimidin-2-yl)aniline could have interesting electrochemical characteristics suitable for applications such as in dye-sensitized solar cells .

Scientific Research Applications

1. Antitumor Drugs

  • Summary of Application: This compound is used in the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives as highly potent dual inhibitors of Mer and c-Met kinases for effective tumor treatment .
  • Methods of Application: The study focuses on the design, synthesis, and evaluation of several 2-substituted aniline pyrimidine derivatives .
  • Results or Outcomes: Compound 18c emerged as a standout candidate, demonstrating robust inhibitory activity against Mer and c-Met kinases, with IC 50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM, respectively . It also displayed good antiproliferative activities on HepG2, MDA-MB-231, and HCT116 cancer cells .

2. Synthesis of 2-Anilinopyrimidines

  • Summary of Application: A series of 2-anilinopyrimidines, including novel derivatives, has been obtained from 2-chloro-4,6-dimethylpyrimidine by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application: The substituents had a significant impact on the course and efficiency of the reaction . The results reported herein demonstrate the efficacy of microwaves in the synthesis of the title heterocyclic compounds as compared to the results obtained with conventional heating .
  • Results or Outcomes: The 2-anilinopyrimidines described are of potential bioactivity .

Safety And Hazards

The safety and hazards associated with “3-(4,6-Dimethoxypyrimidin-2-yl)aniline” are not explicitly mentioned in the search results. For detailed safety information, one should refer to the material safety data sheet (MSDS) of the compound .

properties

IUPAC Name

3-(4,6-dimethoxypyrimidin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-16-10-7-11(17-2)15-12(14-10)8-4-3-5-9(13)6-8/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCGDDKMRPBCYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C2=CC(=CC=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371205
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4,6-Dimethoxypyrimidin-2-yl)aniline

CAS RN

387350-84-7
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4,6-Dimethoxypyrimidin-2-yl)aniline
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